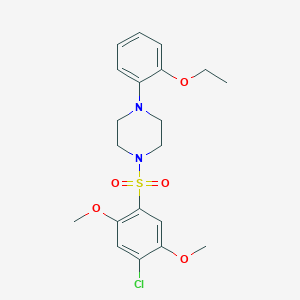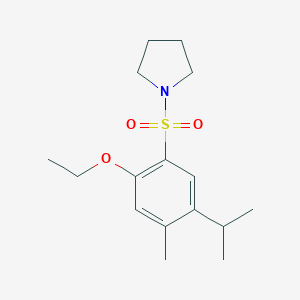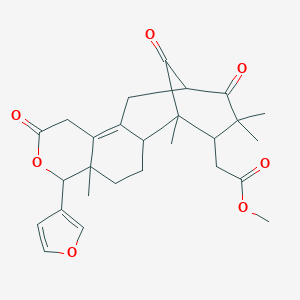
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a promising compound for research purposes.
Wirkmechanismus
The exact mechanism of action of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to act as a modulator of various receptors and enzymes in the body. 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to interact with serotonin receptors, dopamine receptors, and adrenergic receptors, among others. Additionally, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to increase levels of neurotransmitters such as serotonin and dopamine, which can lead to improved mood and cognitive function. Additionally, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its unique chemical structure, which allows it to interact with various receptors and enzymes in the body. Additionally, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine. One potential area of research is the development of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine-based drugs for the treatment of various diseases. Additionally, further studies on the mechanism of action of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine are needed to fully understand its effects on the body. Finally, research on the potential side effects and toxicity of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is needed to ensure its safety for use in humans.
Conclusion:
In conclusion, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a promising compound that has potential applications in various fields. Its unique chemical structure and low toxicity make it a safe and effective compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in medicine and pharmacology.
Synthesemethoden
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is synthesized through a multi-step process that involves the reaction of 2-ethoxyphenylpiperazine with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine. This synthesis method has been optimized to achieve high yields and purity of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. In neuroscience, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been studied for its effects on the central nervous system and its potential as a therapeutic agent for the treatment of neurological disorders. In pharmacology, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been investigated for its interactions with various receptors and enzymes in the body.
Eigenschaften
Produktname |
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine |
|---|---|
Molekularformel |
C20H25ClN2O5S |
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C20H25ClN2O5S/c1-4-28-17-8-6-5-7-16(17)22-9-11-23(12-10-22)29(24,25)20-14-18(26-2)15(21)13-19(20)27-3/h5-8,13-14H,4,9-12H2,1-3H3 |
InChI-Schlüssel |
YMTHHOUKCSPLML-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Kanonische SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)


![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)



